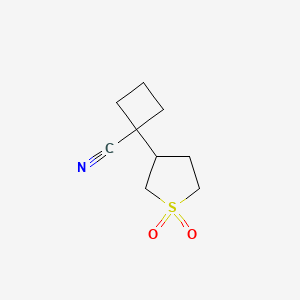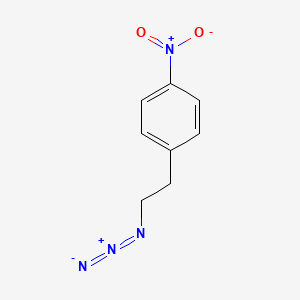
Benzene, 1-(2-azidoethyl)-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-azidoethyl)-4-nitrobenzene is an organic compound that features both azide and nitro functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-azidoethyl)-4-nitrobenzene can be synthesized through a multi-step processThe azide group can be introduced via nucleophilic substitution using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 1-(2-azidoethyl)-4-nitrobenzene typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the explosive nature of azide compounds.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-azidoethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide, copper(I) catalysts for click reactions.
Oxidation: Various oxidizing agents, though specific conditions depend on the desired transformation.
Major Products
Reduction: 1-(2-aminoethyl)-4-nitrobenzene.
Substitution: 1-(2-triazoleethyl)-4-nitrobenzene.
Oxidation: Products depend on the specific oxidizing agent used.
Aplicaciones Científicas De Investigación
1-(2-azidoethyl)-4-nitrobenzene has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-azidoethyl)-4-nitrobenzene depends on the specific application and reaction it undergoes. In click chemistry, the azide group reacts with alkynes to form triazoles via a copper-catalyzed cycloaddition reaction. This reaction is highly efficient and selective, making it valuable for various synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-azidoethyl)-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
1-(2-azidoethyl)-4-chlorobenzene: Contains a chlorine atom instead of a nitro group.
1-(2-azidoethyl)-4-aminobenzene: Features an amino group instead of a nitro group.
Uniqueness
1-(2-azidoethyl)-4-nitrobenzene is unique due to the presence of both azide and nitro groups, which impart distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and applications in various fields .
Propiedades
Número CAS |
70079-91-3 |
|---|---|
Fórmula molecular |
C8H8N4O2 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
1-(2-azidoethyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H8N4O2/c9-11-10-6-5-7-1-3-8(4-2-7)12(13)14/h1-4H,5-6H2 |
Clave InChI |
CENQBIUVODNYBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCN=[N+]=[N-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


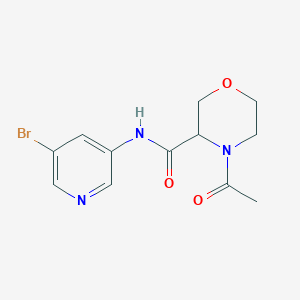
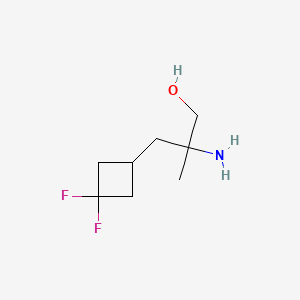
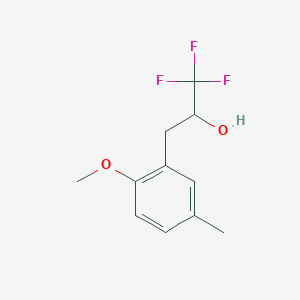
![2-[4-(Trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B13598809.png)
![Ethyl 1-[(dimethylphosphoryl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13598812.png)
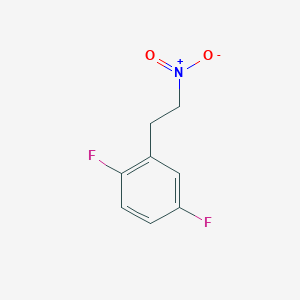




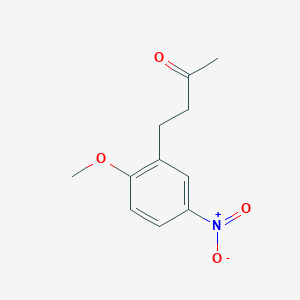
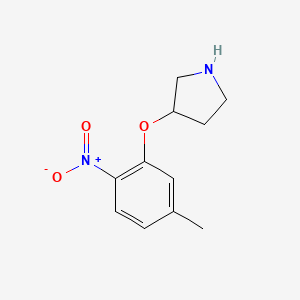
amine](/img/structure/B13598850.png)
